Butanol.ethanol -

Butanol.ethanol

Catalog Number: EVT-8552767
CAS Number:
Molecular Formula: C6H16O2
Molecular Weight: 120.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Butanol and ethanol are both significant alcohols in the field of organic chemistry and industrial applications. The compound often referred to as "Butanol.ethanol" typically denotes a mixture or a process involving these two alcohols, particularly in the context of fermentation or chemical synthesis. Butanol, specifically n-butanol, is a four-carbon straight-chain alcohol, while ethanol is a two-carbon alcohol. This combination is of interest due to its potential applications in biofuels, solvents, and chemical intermediates.

Source

The primary sources for butanol and ethanol include fermentation processes, petrochemical synthesis, and biomass conversion. Ethanol is commonly produced by fermenting sugars derived from crops like corn or sugarcane, while butanol can be synthesized through various methods including fermentation and chemical synthesis from hydrocarbons.

Classification

Butanol is classified as a primary alcohol with the chemical formula C4H10OC_4H_{10}O, while ethanol is also a primary alcohol with the formula C2H6OC_2H_6O. In terms of their functional groups, both compounds contain hydroxyl (-OH) groups that confer their alcohol characteristics.

Synthesis Analysis

Methods

  1. Fermentation: One of the traditional methods for producing butanol from ethanol involves the fermentation of biomass using specific bacterial strains such as Clostridium acetobutylicum. This process typically includes two stages: acidogenesis and solventogenesis, where sugars are first converted into organic acids and subsequently into solvents like butanol and acetone .
  2. Chemical Synthesis: Recent advancements have introduced hydrothermal methods for synthesizing n-butanol from ethanol. This involves using catalysts such as sodium bicarbonate and cobalt powder under controlled temperatures (140-300 °C) for extended periods (1-30 days) to facilitate the conversion .
  3. Guerbet Reaction: This method transforms ethanol into butanol through a series of reactions including dehydrogenation, aldol condensation, dehydration, and hydrogenation. Catalysts such as copper or cobalt on magnesium-aluminum oxides enhance this process at temperatures below 350 °C .

Technical Details

The choice of method can significantly impact yield and selectivity. For instance, fermentation processes can yield approximately 16-17 grams of butanol per liter of substrate under optimal conditions . In contrast, chemical synthesis routes may offer higher selectivity for butanol production with simpler operational requirements.

Molecular Structure Analysis

Structure

The molecular structure of butanol consists of a straight-chain carbon backbone with a hydroxyl group attached to one end:

  • Butanol: CH3(CH2)2CH2OHCH_3(CH_2)_2CH_2OH
  • Ethanol: CH3CH2OHCH_3CH_2OH

This structural difference leads to varying physical properties such as boiling points and solubility.

Data

  • Molecular Weight:
    • Butanol: 74.12 g/mol
    • Ethanol: 46.07 g/mol
  • Boiling Points:
    • Butanol: 117.7 °C
    • Ethanol: 78.37 °C
Chemical Reactions Analysis

Reactions

  1. Fermentation Pathway: Involves the conversion of glucose to butyric acid followed by its reduction to butanol.
  2. Hydrothermal Reaction: Ethanol reacts with water under heat to produce butanol, catalyzed by sodium bicarbonate and cobalt.
  3. Guerbet Reaction: Ethanol undergoes several transformations to yield butanol through catalytic processes.

Technical Details

The efficiency of these reactions can vary based on factors such as temperature, pressure, catalyst type, and substrate concentration. For example, the hydrothermal method reported selectivity for butanol up to 87% under optimal conditions .

Mechanism of Action

Process

The transformation from ethanol to butanol involves several mechanistic steps depending on the method used:

  1. Fermentation Mechanism:
    • Initial sugar breakdown into acids.
    • Conversion of acids into solvents (butanol and acetone) via enzymatic activity.
  2. Hydrothermal Mechanism:
    • Ethanol reacts with water in the presence of catalysts at elevated temperatures.
    • The reaction proceeds through intermediate species before yielding butanol.

Data

Yield data from various studies indicate that fermentation can achieve yields around 0.1 grams per gram of substrate while hydrothermal methods can provide higher selectivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Both compounds are colorless liquids.
  • Odor: Butanol has a characteristic odor similar to that of alcohol; ethanol has a sweet smell.

Chemical Properties

  • Solubility: Both are soluble in water due to their hydroxyl groups.
  • Reactivity: They can undergo oxidation reactions; for example, butanol can be oxidized to butanoic acid.

Relevant data indicates that both compounds are flammable and should be handled with care in laboratory settings.

Applications

Scientific Uses

  1. Biofuels: Both butanol and ethanol are utilized as renewable energy sources due to their ability to be produced from biomass.
  2. Solvents: They serve as solvents in various chemical reactions and industrial processes.
  3. Chemical Intermediates: Both compounds are precursors in the synthesis of more complex organic molecules.
Historical Evolution of Butanol-Ethanol Synergy in Industrial Biotechnology

Pioneering Work in Acetone-Butanol-Ethanol Fermentation: From Pasteur to Modern Metabolic Engineering

The scientific foundation for butanol-ethanol synergy traces back to 1861, when Louis Pasteur first documented microbial butanol production during studies of anaerobic fermentation [1] [10]. This discovery remained a laboratory curiosity until 1912–1914, when Chaim Weizmann isolated Clostridium acetobutylicum (later termed the "Weizmann organism") and developed the industrial Acetone-Butanol-Ethanol fermentation process [1] [6]. Weizmann's patented process converted starch-rich substrates into acetone, butanol, and ethanol in a characteristic 3:6:1 mass ratio, establishing the first viable biological route to butanol [6] [10]. Early industrial Acetone-Butanol-Ethanol fermentation plants utilized molasses and cereal grains as feedstocks, achieving butanol concentrations of approximately 13 grams per liter within complex broth mixtures containing multiple organic acids and solvents [1] [6].

The late 20th century witnessed transformative advances in understanding the metabolic underpinnings of solventogenesis. Genomic sequencing of Clostridium acetobutylicum ATCC 824 in 2001 revealed the organization of solventogenesis genes (adc, ctfA/B, bdhA/B, aad) within the sol operon located on the pSOL1 megaplasmid [10]. This discovery elucidated the biphasic metabolic shift: acidogenesis (acid production during exponential growth) followed by solventogenesis (solvent production during stationary phase) triggered by acidic stress (pH ≤4.5) and accumulation of acidogenic intermediates [1] [10]. Modern metabolic engineering leverages this knowledge to enhance butanol-ethanol synergy:

  • Pathway amplification: Overexpression of adhE1 (aldehyde/alcohol dehydrogenase) in Clostridium acetobutylicum DSM 1731 increased butanol yield by 25% by enhancing flux from butyryl-CoA to butanol [10]
  • Byproduct elimination: Disruption of the ade gene (acetone-producing acetoacetate decarboxylase) in Clostridium acetobutylicum EA 2018 created an acetone-deficient strain with improved butanol-ethanol selectivity [10]
  • Heterologous expression: Introduction of the Clostridium CoA-dependent pathway into Escherichia coli enabled butanol production in non-native hosts, achieving titers of 15 grams per liter through redox balancing [4] [10]

Table 1: Key Milestones in Acetone-Butanol-Ethanol Fermentation Development

Time PeriodDevelopmentSignificance
1861Louis Pasteur observes microbial butanol productionFirst scientific documentation of biological butanol synthesis
1912-1914Chaim Weizmann isolates Clostridium acetobutylicum and patents industrial Acetone-Butanol-Ethanol processEnables commercial-scale solvent production from starch
2001Clostridium acetobutylicum ATCC 824 genome sequencedReveals genetic organization of solventogenesis genes on pSOL1 plasmid
2010s-PresentMetabolic engineering of clostridial and non-clostridial hostsImproves butanol selectivity, titer, and substrate utilization

Paradigm Shifts: Transition from Petrochemical Dominance to Biohybrid Systems

The dominance of Acetone-Butanol-Ethanol fermentation peaked in the 1940s, supplying 66% of U.S. butanol demand [6]. However, the 1950s witnessed a decisive shift toward petrochemical production as crude oil prices plummeted and steam cracking technologies advanced. Petrochemical-derived butanol, synthesized via propylene hydroformylation, offered significant economic advantages: production costs were approximately 30% lower than biological routes due to higher reaction rates (>90% conversion), continuous operation capability, and superior product purity [1] [6]. By 1960, nearly all Western Acetone-Butanol-Ethanol plants ceased operation, unable to compete with petroleum economics [6].

The 21st century energy crisis and climate concerns catalyzed a renaissance in biological butanol production through biohybrid systems. Three interconnected strategies define this modern paradigm:

  • Lignocellulosic feedstock utilization: Agricultural residues (corn stover, wheat straw) and energy crops (switchgrass) replace food crops, reducing feedstock costs by 40-60% [1] [6]. Clostridium beijerinckii BA101 demonstrates efficient conversion of pretreated lignocellulose hydrolysates, achieving butanol titers of 26 grams per liter through co-utilization of glucose and xylose [6] [10]

  • Integrated biorefining configurations: Combining fermentation with thermochemical processes enables complete biomass valorization. Gasification of lignin residues produces syngas (CO/H₂), which Clostridium ljungdahlii converts to ethanol, while cellulose/hemicellulose fractions undergo Acetone-Butanol-Ethanol fermentation [6]. This cascading approach increases overall carbon efficiency to >75% compared to <45% for standalone Acetone-Butanol-Ethanol fermentation [5] [6]

  • Advanced fermentation technologies: Continuous immobilized-cell bioreactors with integrated product separation overcome historical limitations. A six-stage continuous stirred tank reactor cascade with cell recycling demonstrated sustained butanol productivity of 15.8 grams per liter per hour – 25-fold higher than traditional batch systems [2]. This configuration maintains metabolic activity by spatially separating acidogenesis (early reactors) and solventogenesis (later reactors) while mitigating product inhibition through simultaneous distillation or adsorption [2] [10]

Military-Driven Innovation: World War Catalysts for Production Process Optimization

Global conflicts served as unparalleled accelerants for Acetone-Butanol-Ethanol fermentation advancement. World War I generated unprecedented acetone demand for cordite (smokeless artillery propellant) production. Weizmann's process, adopted by the British Admiralty in 1916, established 12 industrial plants producing 90,000 tonnes annually of acetone and butanol by 1918 [1] [6]. This military imperative drove fundamental process innovations:

  • Strain selection: Systematic screening identified hyper-virulent Clostridium acetobutylicum strains with 30% higher solvent yields
  • Fed-batch protocols: Developed to maintain metabolic activity during extended campaigns
  • Sterilization standards: Implemented to prevent phage contamination that caused catastrophic fermentation failures [6]

World War II further intensified optimization efforts, particularly in the United States. The War Production Board prioritized butanol for synthetic rubber manufacturing (butadiene precursor) and aviation fuel extenders. Strategic initiatives included:

  • Substrate diversification: Shifted from molasses to corn mash and agricultural cellulose to conserve sugar supplies
  • Plant standardization: Designed modular fermentation facilities with 200,000-liter capacity for rapid deployment
  • Product recovery engineering: Introduced fractional distillation trains specifically configured for azeotropic butanol separation [6]

Table 2: Military-Driven Innovations in Butanol-Ethanol Production

Conflict PeriodMilitary RequirementTechnical InnovationProduction Impact
World War I (1914-1918)Acetone for cordite propellantDevelopment of industrial-scale Acetone-Butanol-Ethanol fermentation12 plants producing 90,000 tonnes/year solvents
World War II (1939-1945)Butanol for synthetic rubber and aviation fuelSubstrate diversification to non-sugar feedstocks30% increase in butanol output per unit feedstock
Modern EraBio-jet fuel componentsContinuous fermentation with immobilized cells25-fold productivity increase over batch systems

Contemporary military research continues influencing butanol-ethanol process evolution through initiatives like "prototype warfare" frameworks, accelerating technology deployment. The U.S. Defense Advanced Research Projects Agency Agile BioFoundry rapidly prototypes microbial strains for in-theater biofuel production, adapting Clostridium strains to utilize military waste streams [7] [9]. Similarly, Project Maven's machine learning algorithms optimize fermentation parameter identification, reducing development timelines by 65% compared to conventional methods [9]. These approaches transform bioprocessing through:

  • Rapid strain prototyping: CRISPR-Cas9 engineering of Clostridium saccharoperbutylacetonicum N1-4 produces butanol-tolerant strains (>20 grams per liter) within 8-week development cycles
  • Predictive process modeling: Machine learning analyzes historical fermentation data to predict optimal pH, dilution rate, and feeding strategies for continuous reactors
  • Battlefield-relevant formats: Modular, containerized bioreactors enable forward deployment using diverse feedstocks, including food waste and cellulose [7] [9]

This military-commercial nexus exemplifies how defense imperatives continue driving biohybrid system innovation, particularly in rapid scale-up and heterogeneous substrate utilization.

Properties

Product Name

Butanol.ethanol

IUPAC Name

butan-1-ol;ethanol

Molecular Formula

C6H16O2

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C4H10O.C2H6O/c1-2-3-4-5;1-2-3/h5H,2-4H2,1H3;3H,2H2,1H3

InChI Key

MPCQNSCUKOECNW-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CCO

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